molecular formula C10H5Cl3 B3065497 1,2,4-Trichloronaphthalene CAS No. 50402-51-2

1,2,4-Trichloronaphthalene

Cat. No.: B3065497
CAS No.: 50402-51-2
M. Wt: 231.5 g/mol
InChI Key: MRJBOPVWPORBKZ-UHFFFAOYSA-N
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Description

1,2,4-Trichloronaphthalene is a chlorinated derivative of naphthalene, with the molecular formula C10H5Cl3. It is one of the many polychlorinated naphthalenes, which are compounds formed by the chlorination of naphthalene. These compounds are known for their stability and resistance to degradation, making them useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Trichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), at elevated temperatures. The reaction typically proceeds through a series of chlorination steps, resulting in the formation of various chlorinated naphthalenes, including this compound .

Industrial Production Methods: Industrial production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to maximize the yield of the desired compound while minimizing the formation of unwanted by-products. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for industrial use .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Trichloronaphthalene undergoes various chemical reactions, including:

Major Products Formed:

    Substitution Reactions: Formation of various substituted naphthalenes depending on the nucleophile used.

    Oxidation Reactions: Formation of chlorinated naphthoquinones.

    Reduction Reactions: Formation of dechlorinated naphthalenes.

Scientific Research Applications

1,2,4-Trichloronaphthalene has several applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex chlorinated aromatic compounds. It is also used in studies of reaction mechanisms and kinetics.

    Biology: Employed in studies of the environmental impact and toxicity of chlorinated aromatic compounds. It serves as a model compound for understanding the behavior of similar pollutants.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as a reference compound in toxicological studies.

    Industry: Utilized in the production of flame retardants, insulating materials, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Trichloronaphthalene involves its interaction with various molecular targets and pathways. As a chlorinated aromatic compound, it can induce the expression of cytochrome P-450 enzymes, leading to the activation of metabolic pathways involved in the detoxification and elimination of xenobiotics. Additionally, its chlorinated structure allows it to interact with cellular membranes and proteins, potentially disrupting normal cellular functions .

Comparison with Similar Compounds

  • 1,2,3-Trichloronaphthalene
  • 1,2,5-Trichloronaphthalene
  • 1,2,6-Trichloronaphthalene
  • 1,2,7-Trichloronaphthalene

Comparison: 1,2,4-Trichloronaphthalene is unique among its isomers due to the specific positions of the chlorine atoms on the naphthalene ring. This positional arrangement influences its chemical reactivity, physical properties, and biological activity. For example, the different isomers may exhibit varying degrees of toxicity, solubility, and stability, making this compound particularly suitable for certain applications over others .

Properties

IUPAC Name

1,2,4-trichloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJBOPVWPORBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198453
Record name 1,2,4-Trichloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50402-51-2
Record name Naphthalene, 1,2,4-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050402512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Trichloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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